![molecular formula C₁₇H₉D₃O₆ B1141224 (6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione CAS No. 1217702-31-2](/img/structure/B1141224.png)

(6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

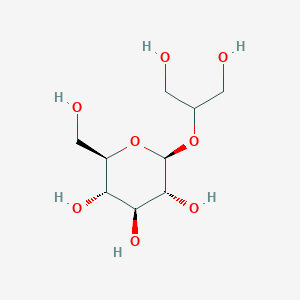

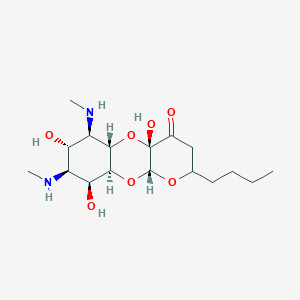

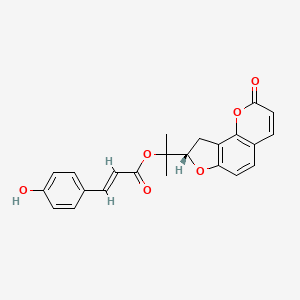

(6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione, also known as (6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione, is a useful research compound. Its molecular formula is C₁₇H₉D₃O₆ and its molecular weight is 315.29. The purity is usually 95%.

BenchChem offers high-quality (6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Detection in Edible Oil

Aflatoxin B1 (AFB1) contamination in edible oil is a serious global problem, especially in underdeveloped countries and regions . AFB1 results from a possible degradation of aflatoxins and the interaction of the resulting toxic compound with food components, it could cause chronic disease or severe cancers . Therefore, rapid and reliable detection methods are essential for checking AFB1 occurrence in foodstuffs to ensure food safety .

Biosensor Technologies

New biosensor technologies have become a research hotspot due to their characteristics of speed and accuracy . These technologies involve the cross integration of multiple technologies, such as spectral technology and new nano materials . They are used for AFB1 control in edible oil and provide new insight into AFB1 detection .

Chromatographic and Spectroscopic Techniques

Various technologies such as chromatographic and spectroscopic techniques are used for AFB1 detection . These techniques have their own advantages and weaknesses .

ELISA Techniques

Enzyme linked immunosorbent assay (ELISA) is a conventional technology used to detect aflatoxins in food . It is known for its high cost, complex processing procedures and long processing time .

Bioremoval by Fungal Cells

A study was conducted on the bioremoval of AFB1 using fungal cells captured on magnetic nanoparticles . The favorable results of AFB1 degradation indicate that the influence of the carrier on the fungal cells and the degradation process is reasonable .

Development of Aflatoxin B1 Aptasensor

A rapid detection method for AFB1 was developed using the fluorescence quenching properties of graphene oxide (GO) and a fluorescein amidite (FAM) modified aptamer against AFB1 . This method is significant as a few micrograms of AFB1 penetrating through the skin is enough to cause liver cancer and developmental disorders .

作用機序

Target of Action

Aflatoxin B1-d3 primarily targets the Vitamin D receptor (VDR) and Retinoid X receptor alpha (RXRα) . These receptors play a crucial role in vitamin D signaling, which is essential for various biological processes, including calcium homeostasis and immune function .

Mode of Action

Aflatoxin B1-d3 interacts with its targets through a competitive antagonism mechanism . It impairs the formation of protein complexes containing both VDR-RXRα and RXRα/Retinoic acid receptor (RAR), affecting the subcellular localization of VDR and RXRα . This interference with vitamin D signaling pathways results in an antagonistic mechanism of action .

Biochemical Pathways

Aflatoxin B1-d3 affects several biochemical pathways. It is metabolized in the liver by cytochrome P450 enzymes, predominantly CYP3A4 and CYP1A2 . The metabolism of Aflatoxin B1-d3 leads to the generation of reactive oxygen species (ROS), upregulation of CYP450 activities, oxidative stress, lipid peroxidation, apoptosis, mitochondrial dysfunction, autophagy, necrosis, and inflammatory response .

Pharmacokinetics

The primary organ for metabolism of Aflatoxin B1-d3 is the liver . The compound is metabolized by cytochrome P450 enzymes, predominantly CYP3A4 and CYP1A2 . The Km (Michaelis-Menten constant) for Aflatoxin B1-d3 was estimated at 40.9 μM, indicating its affinity for the enzymes . The associated Vmax (maximum rate of reaction) values indicate the rate of metabolism .

特性

IUPAC Name |

(3S,7R)-11-(trideuteriomethoxy)-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h4-6,8,17H,2-3H2,1H3/t8-,17+/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIQSTLJSLGHID-QVDKJMHESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C=COC5OC4=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5C=CO[C@@H]5OC4=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aflatoxin B1-d3 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one](/img/structure/B1141150.png)

![[6-Methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate](/img/structure/B1141157.png)

![4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester](/img/structure/B1141160.png)